molecular formula C9H12N6O3 B1197279 Cytidine, 3'-azido-2',3'-dideoxy- CAS No. 84472-89-9

Cytidine, 3'-azido-2',3'-dideoxy-

Cat. No.: B1197279
CAS No.: 84472-89-9
M. Wt: 252.23 g/mol
InChI Key: YIEFKLOVIROQIL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is 4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one. This comprehensive chemical name provides precise stereochemical information and functional group positioning that enables unambiguous identification of the molecular structure. The nomenclature reflects the compound's pyrimidine base structure with an amino group at the 4-position, coupled with a modified sugar moiety containing the characteristic azido substitution.

The structural descriptors include several standardized chemical identifiers that facilitate database searches and chemical informatics applications. The International Chemical Identifier string is InChI=1S/C9H12N6O3/c10-7-1-2-15(9(17)12-7)8-3-5(13-14-11)6(4-16)18-8/h1-2,5-6,8,16H,3-4H2,(H2,10,12,17)/t5-,6+,8+/m0/s1. The corresponding International Chemical Identifier Key is YIEFKLOVIROQIL-SHYZEUOFSA-N, providing a shortened hash representation of the molecular structure. The Simplified Molecular Input Line Entry System notation is C1C@@HN=[N+]=[N-], which represents the molecule's connectivity and stereochemistry in a linear format.

These structural descriptors collectively define the three-dimensional architecture of the molecule, including the stereochemical configuration at multiple chiral centers. The sugar portion adopts the beta-D-erythro-pentofuranosyl configuration, with specific stereochemistry designated as (2R,4S,5S). The azido group at the 3'-position is represented as N=[N+]=[N-] in the chemical notation systems, indicating the linear trinitrogen functional group with appropriate formal charges.

Alternative Designations: CS-91, NSC 382318, and Related Synonyms

Molecular Formula (C₉H₁₂N₆O₃) and Weight (252.23 g/mol) Analysis

The molecular formula C₉H₁₂N₆O₃ defines the exact atomic composition of 3'-azido-2',3'-dideoxycytidine, providing fundamental information about its chemical constitution. This formula indicates the presence of nine carbon atoms, twelve hydrogen atoms, six nitrogen atoms, and three oxygen atoms, totaling thirty atoms in the complete molecular structure. The molecular weight is precisely determined as 252.23 grams per mole, establishing a key physical property for analytical and preparative applications.

The atomic composition analysis reveals significant structural features that distinguish this compound from natural nucleosides. The presence of six nitrogen atoms, compared to three in natural cytidine, reflects the incorporation of the azido functional group (-N₃) which contributes three additional nitrogen atoms to the molecular formula. This modification substantially alters the electronic properties and chemical reactivity of the molecule compared to its natural counterpart.

The following detailed atomic composition table provides comprehensive molecular analysis:

Element Number of Atoms Atomic Weight (amu) Contribution to Molecular Weight (amu)
Carbon 9 12.011 108.099
Hydrogen 12 1.008 12.096
Nitrogen 6 14.007 84.042
Oxygen 3 15.999 47.997
Total 30 - 252.234

The molecular weight calculation demonstrates excellent agreement with experimental determinations, with computational methods yielding 252.23 grams per mole. This precise molecular weight serves as a critical parameter for mass spectrometric analysis, solution preparation, and quantitative analytical procedures. The molecular formula also provides essential information for elemental analysis, where the theoretical percentages are: carbon 42.86%, hydrogen 4.79%, nitrogen 33.33%, and oxygen 19.04%.

Properties

IUPAC Name

4-amino-1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O3/c10-7-1-2-15(9(17)12-7)8-3-5(13-14-11)6(4-16)18-8/h1-2,5-6,8,16H,3-4H2,(H2,10,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEFKLOVIROQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84472-89-9
Record name NSC382318
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, 3’-azido-2’,3’-dideoxy- typically involves the following steps:

    Starting Material: The synthesis begins with a suitable nucleoside precursor.

    Azidation: The introduction of the azido group at the 3’ position is achieved through nucleophilic substitution reactions. Common reagents for this step include sodium azide (NaN₃) and triphenylphosphine (PPh₃).

    Deoxygenation: The removal of hydroxyl groups at the 2’ and 3’ positions is often carried out using reagents like thionyl chloride (SOCl₂) or other dehydrating agents.

Industrial Production Methods

In an industrial setting, the production of Cytidine, 3’-azido-2’,3’-dideoxy- involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Cytidine, 3’-azido-2’,3’-dideoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN₃): Used for azidation reactions.

    Hydrogen Gas (H₂): Used for reduction reactions.

    Copper(I) Catalysts: Used in cycloaddition reactions.

Major Products

    Amines: Formed from the reduction of the azido group.

    Triazoles: Formed from cycloaddition reactions.

Scientific Research Applications

Cytidine, 3’-azido-2’,3’-dideoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cytidine, 3’-azido-2’,3’-dideoxy- involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of nucleic acid chains, thereby inhibiting processes such as viral replication and telomerase activity. The azido group plays a crucial role in this inhibitory effect.

Comparison with Similar Compounds

Research Findings and Implications

Metabolic Toxicity: The reduction of AzddC’s 3'-azido group to a 3'-amino derivative in the liver mirrors AZT’s catabolism, which generates toxic metabolites linked to mitochondrial dysfunction .

Prodrug Strategies: Phosphoramidate prodrugs of L-3'-azido-dideoxyadenosine enhance anti-HIV activity by improving intracellular delivery of the active triphosphate form . Similar approaches could optimize AzddC’s efficacy.

Resistance Profile : The dual resistance mechanism observed with AzddG suggests that cytidine analogs like AzddC may retain activity against AZT-resistant HIV if combined with excision-inhibiting drugs .

Q & A

Q. How does Cytidine, 3'-azido-2',3'-dideoxy- (CddC) inhibit HIV-1 replication at the molecular level?

CddC acts as a chain-terminating nucleoside analog. Its 3'-azido group prevents the formation of a phosphodiester bond during reverse transcription, halting DNA elongation. Upon incorporation into viral DNA by HIV-1 reverse transcriptase (RT), the lack of a 3'-hydroxyl group in CddC disrupts polymerization, leading to incomplete proviral DNA synthesis. This mechanism is shared with other dideoxynucleosides like AZT but differs in base-pairing specificity (cytidine vs. thymidine) .

Methodological Insight : To validate chain termination, use in vitro reverse transcription assays with purified RT and radiolabeled dNTPs. Compare elongation products via gel electrophoresis, observing truncated DNA fragments in CddC-treated samples .

Q. What are the critical steps in synthesizing CddC, and how can yield be optimized?

Synthesis involves:

  • Step 1 : Selective azidation at the 3'-position of 2',3'-dideoxycytidine using NaN₃ and a Lewis acid catalyst.
  • Step 2 : Methylation at the N3 position (if applicable) via nucleophilic substitution.
    Key challenges include side reactions at the 5'-OH group and purification of intermediates. Optimize yield (typically 8–32% for analogs) by:
    • Using microwave-assisted glycosylation to accelerate reaction kinetics .
    • Employing tosyl-group protection for selective functionalization .

Data Note : Industrial-scale synthesis prioritizes cost-effective catalysts (e.g., PCl₅ over enzymatic methods) but may sacrifice purity. Analytical HPLC with UV detection is critical for monitoring intermediate purity .

Q. How does CddC’s structure influence its antiviral specificity compared to AZT?

CddC’s cytosine base pairs with guanine in viral RNA, while AZT’s thymine pairs with adenine. This difference impacts resistance profiles:

  • CddC : Resistance arises via RT mutations (e.g., L74V) that reduce incorporation efficiency or enhance excision via pyrophosphorolysis .
  • AZT : Resistance is mediated through thymidine analog mutations (TAMs) like M41L/T215Y, which increase excision via ATP-dependent mechanisms .

Experimental Design : Compare RT binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for CddC vs. AZT triphosphates .

Advanced Research Questions

Q. How can researchers resolve contradictions in CddC’s reported antiviral potency across studies?

Discrepancies often stem from:

  • Cell-type variability : Primary lymphocytes vs. immortalized lines (e.g., MT-2) differ in kinase activity for phosphorylating CddC to its active triphosphate form .
  • Metabolic interference : Competition with endogenous dCTP pools reduces CddC-TP incorporation efficiency in certain cell models .

Q. Methodological Approach :

  • Quantify intracellular CddC-TP levels via LC-MS/MS in target cell types.
  • Use in vitro RT assays with controlled dNTP/CddC-TP ratios to isolate enzyme-level effects .

Q. What strategies enhance CddC’s bioavailability and reduce off-target toxicity?

  • Prodrug modification : Synthesize 5'-phosphoramidate esters to bypass rate-limiting phosphorylation steps. For example, L-3'-azido-2',3'-dideoxyadenosine prodrugs show improved cellular uptake and reduced cytotoxicity in HepG2 cells .
  • Lipid conjugation : Stearoyl or erucyl esters at the 5'-position enhance membrane permeability (e.g., 5'-O-stearoyl-CddC analogs) .

Q. Synthetic Protocol :

  • Protect the 5'-OH group with trityl chloride.
  • React with stearoyl chloride under anhydrous conditions, followed by deprotection .

Q. How do resistance mutations to CddC impact its utility in combination therapies?

The L74V mutation in HIV-1 RT confers 3–4-fold resistance to CddC by reducing incorporation efficiency. However, L74V sensitizes HIV to tenofovir, enabling synergistic combinations.

Q. Experimental Validation :

  • Perform viral fitness assays in MT-4 cells with escalating CddC/tenofovir concentrations.
  • Use next-generation sequencing (NGS) to track mutation prevalence during dual-therapy selection .

Q. Can CddC derivatives be repurposed for next-generation sequencing (NGS) applications?

Yes. The 3'-azido group in CddC analogs (e.g., 3'-azido-2',3'-dideoxyuridine) terminates DNA synthesis in a stochastic manner, akin to Sanger sequencing.

Q. Protocol :

  • Supplement RT-PCR reactions with 3'-azido-dideoxynucleotides (AzNTPs) at 0.1–1 µM.
  • Use "click chemistry" (CuAAC) to ligate Illumina adapters to azido-terminated cDNA for fragmentation-free NGS .

Data Contradictions and Resolution

Q. Why do some studies report weak anti-HIV activity for CddC analogs despite strong in vitro RT inhibition?

Discrepancies arise from:

  • Poor intracellular activation : Low kinase activity in certain cell types limits triphosphate formation.
  • Efflux pumps : ABC transporters like MRP4 export CddC-MP, reducing active metabolite retention .

Resolution : Use phosphonate prodrugs (e.g., 5'-P-methylphosphonate) to bypass kinase-dependent activation .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cytidine, 3'-azido-2',3'-dideoxy-
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Cytidine, 3'-azido-2',3'-dideoxy-

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